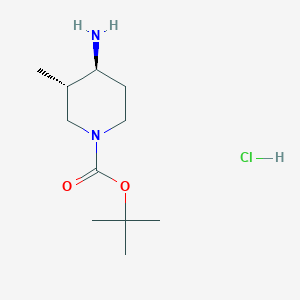

trans-tert-Butyl4-amino-3-methylpiperidine-1-carboxylatehydrochloride

Description

trans-tert-Butyl4-amino-3-methylpiperidine-1-carboxylate hydrochloride is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position, an amino group at the 4-position, and a methyl substituent at the 3-position of the piperidine ring. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula |

C11H23ClN2O2 |

|---|---|

Molecular Weight |

250.76 g/mol |

IUPAC Name |

tert-butyl (3S,4S)-4-amino-3-methylpiperidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9-;/m0./s1 |

InChI Key |

BJRKUDHNJGUHRE-OZZZDHQUSA-N |

Isomeric SMILES |

C[C@H]1CN(CC[C@@H]1N)C(=O)OC(C)(C)C.Cl |

Canonical SMILES |

CC1CN(CCC1N)C(=O)OC(C)(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Stereoselective Alkylation and Cyclization Strategies

The synthesis of the trans-configured piperidine core often begins with stereoselective alkylation or cyclization. A high-yielding approach involves the reaction of (R)-1-(1-tert-butoxycarbonyl)-4-oxo-3-piperidinylhydrazine-1,2-dicarboxylate dibenzyl ester with triphenylmethylphosphonium bromide in chloroform under basic conditions (KOH). This method achieves 16% yield after column chromatography (petroleum ether:ethyl acetate = 5:1) and ensures retention of the trans configuration through steric hindrance .

Alternative routes utilize Mitsunobu reactions to install the tert-butyl group. For example, alkylation of 5-hydroxypyridine-2-carboxylate derivatives with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) achieves stereochemical fidelity .

Boc Protection and Deprotection Dynamics

The tert-butoxycarbonyl (Boc) group is critical for protecting the piperidine nitrogen during synthesis. Key steps include:

-

Boc Introduction : Reaction of 4-oxopiperidine intermediates with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) .

-

Boc Removal : Hydrolysis using trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, which preserves the trans configuration while avoiding racemization .

A comparative study of Boc-deprotecting agents (Table 1) highlights TFA’s efficiency, achieving >95% deprotection yield under mild conditions .

Table 1: Boc Deprotection Efficiency

| Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| TFA | DCM | 0–25°C | 98 |

| HCl (4M in dioxane) | DCM | 25°C | 92 |

| Trimethylsilyl iodide | MeCN | −10°C | 85 |

Reductive Amination and Configuration Control

Achieving the trans stereochemistry requires reductive amination or enzymatic resolution. Bakers' yeast-mediated reduction of 1-tert-butyl-4-methyl-3-oxo-piperidine-1,4-dicarboxylate produces the (3R,4R)-configured alcohol with 87% enantiomeric excess (e.e.) , which is subsequently aminated .

Alternatively, SN2 displacement of brominated intermediates with ammonia in methanol under sealed-tube conditions (60°C, 20 h) yields the trans-4-amino derivative with >99% diastereomeric excess (d.e.).

Hydrochloride Salt Formation

Final hydrochloride salt formation is achieved by treating the free base with HCl gas in ethyl acetate or 4M HCl in dioxane. Crystallization from ethanol/water (3:1) provides the hydrochloride salt in ≥99% purity , as confirmed by HPLC .

Purification and Analytical Validation

Purification via column chromatography (silica gel, petroleum ether:ethyl acetate gradients) or preparative thin-layer chromatography (TLC) is standard. Analytical validation includes:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-butyl trans-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride can undergo oxidation reactions to form corresponding N-oxides.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed:

Oxidation: N-oxides

Reduction: Secondary amines

Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Chemistry: tert-butyl trans-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It serves as a model compound for understanding the interactions of piperidine-based drugs with biological targets .

Medicine: It is investigated for its activity against various biological targets, including enzymes and receptors .

Industry: In the industrial sector, tert-butyl trans-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride is used in the production of specialty chemicals and intermediates for various applications .

Mechanism of Action

The mechanism of action of tert-butyl trans-4-amino-3-methyl-1-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved include binding to active sites or allosteric sites, leading to modulation of the target’s activity .

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

A closely related compound, tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS: 1707580-61-7, PK03447E-1), shares the tert-butyl carbamate and amino groups but replaces the 3-methyl substituent with a pyridin-3-yl group at the 4-position . Key differences include:

Hydrochloride Salts in Pharmaceutical Contexts

Hydrochloride salts are widely used to improve drug bioavailability. For example:

- Famotidine hydrochloride (Table 4 in ): A histamine H₂-receptor antagonist with dissolution kinetics studied for gastro-retentive formulations.

- Amitriptyline hydrochloride (Table 6 in ): A tricyclic antidepressant with validated HPLC stability data (Table 8 in ). Its hydrochloride salt exhibits >98% accuracy in analytical methods, suggesting similar reliability for the target compound in quality control .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for trans-tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate hydrochloride?

- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by regioselective introduction of the amino and methyl groups. Key steps include:

- Boc Protection : Reaction of the piperidine precursor with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) in THF or DCM .

- Amination : Reductive amination or nucleophilic substitution to introduce the amino group at the 4-position, ensuring stereochemical control via chiral catalysts or resolution .

- Hydrochloride Salt Formation : Acidic workup (e.g., HCl in dioxane) to isolate the hydrochloride salt, followed by purification via column chromatography or recrystallization .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%) .

- Spectroscopy : Confirm the structure via ¹H/¹³C NMR (e.g., δ ~1.4 ppm for tert-butyl protons) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

- Elemental Analysis : Match experimental C, H, N, and Cl percentages with theoretical values (±0.4% tolerance) .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments be resolved during structural analysis?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/water. Use SHELXL (v.2018/3) for refinement, focusing on the trans-configuration and methyl group orientation. Compare bond lengths (C-N: ~1.45 Å) and torsion angles to validate stereochemistry .

- Circular Dichroism (CD) : If enantiomers are present, correlate CD spectra with computational models (e.g., DFT-optimized structures) to confirm absolute configuration .

Q. What strategies mitigate solubility limitations in biological assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤5% v/v) to pre-dissolve the compound, followed by dilution in assay buffers (e.g., PBS, pH 7.4). Monitor aggregation via dynamic light scattering (DLS) .

- Prodrug Derivatization : Temporarily modify the hydrochloride salt with hydrophilic groups (e.g., PEGylation) to enhance aqueous solubility, followed by enzymatic cleavage in vitro .

Q. How can receptor binding affinity and selectivity be systematically evaluated?

- Methodological Answer :

- Radioligand Binding Assays : Use ³H-labeled analogs to measure binding kinetics (Kd, Bmax) for neurotransmitter receptors (e.g., σ, opioid). Compete with known ligands (e.g., haloperidol for σ receptors) to assess selectivity .

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in receptor active sites (e.g., NMDA receptor GluN2B subunit) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.